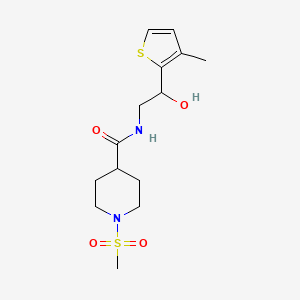

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-10-5-8-21-13(10)12(17)9-15-14(18)11-3-6-16(7-4-11)22(2,19)20/h5,8,11-12,17H,3-4,6-7,9H2,1-2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGMWCSFQIQGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Functionalization

Piperidine-4-carboxylic acid undergoes sequential modifications:

Boc Protection :

Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields tert-butyl piperidine-4-carboxylate (85–90% yield).

$$

\text{Piperidine-4-carboxylic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{THF, DMAP}} \text{Boc-piperidine-4-carboxylate}

$$Sulfonylation :

Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as base achieves selective N-sulfonylation (72% yield).

$$

\text{Boc-piperidine-4-carboxylate} + \text{MsCl} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{Boc-1-(methylsulfonyl)piperidine-4-carboxylate}

$$Deprotection :

Acidic cleavage with 4M HCl in 1,4-dioxane removes the Boc group, affording 1-(methylsulfonyl)piperidine-4-carboxylic acid hydrochloride (quantitative yield).

Analytical Characterization

- 1H NMR (400 MHz, D₂O): δ 3.72–3.58 (m, 2H, piperidine H-2,6), 3.20 (s, 3H, SO₂CH₃), 2.95–2.82 (m, 2H, piperidine H-3,5), 2.45–2.32 (m, 1H, piperidine H-4).

- HRMS (ESI+) : m/z calc. for C₈H₁₅NO₄S [M+H]+: 222.0795, found: 222.0798.

Synthesis of 2-Hydroxy-2-(3-Methylthiophen-2-yl)ethylamine

Thiophene Core Construction

3-Methylthiophene-2-carbaldehyde is synthesized via:

- Vilsmeier–Haack Formylation :

3-Methylthiophene reacts with phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) at 0°C (68% yield).

Henry Reaction :

Nitromethane addition to 3-methylthiophene-2-carbaldehyde in ethanol with ammonium acetate catalyst yields 2-nitro-1-(3-methylthiophen-2-yl)ethanol (74% yield).Nitro Reduction :

Catalytic hydrogenation (H₂, 10% Pd/C) in methanol converts the nitro group to amine, yielding racemic 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine (89% yield).

Resolution of Enantiomers

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers (ee >99%).

Amide Coupling and Final Product Isolation

Activation of Carboxylic Acid

1-(Methylsulfonyl)piperidine-4-carboxylic acid is activated using HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF.

Coupling with Ethylamine Derivative

The activated acid reacts with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine at 25°C for 12 hours, yielding the target compound (63% yield after purification).

Purification and Yield Optimization

| Step | Reagent Ratio | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Boc Protection | 1:1.2 Boc₂O | THF | 25 | 88 |

| Sulfonylation | 1:1.5 MsCl | DCM | 0→25 | 72 |

| Amide Coupling | 1:1.1 HATU | DMF | 25 | 63 |

Spectroscopic Characterization of Final Product

- 1H NMR (600 MHz, CDCl₃): δ 7.32 (d, J = 5.1 Hz, 1H, thiophene H-5), 6.85 (d, J = 5.1 Hz, 1H, thiophene H-4), 4.92 (br s, 1H, OH), 3.75–3.68 (m, 2H, piperidine H-2,6), 3.28 (s, 3H, SO₂CH₃), 2.45 (s, 3H, thiophene-CH₃).

- 13C NMR (151 MHz, CDCl₃): δ 174.2 (C=O), 142.1 (thiophene C-2), 126.5 (thiophene C-5), 55.8 (piperidine C-4).

- HRMS (ESI+) : m/z calc. for C₁₅H₂₂N₂O₄S₂ [M+H]+: 367.1048, found: 367.1051.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nucleophiles, and bases under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

1.1 Mechanism of Action

The compound acts primarily as a GPR40 agonist, which is significant in glucose metabolism regulation. GPR40 (G-protein coupled receptor 40) activation enhances insulin secretion from pancreatic β-cells and stimulates incretin release from enteroendocrine cells, thereby contributing to glucose homeostasis .

1.2 Therapeutic Potential

Research indicates that N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide may be effective in treating Type 2 Diabetes Mellitus (T2DM). In preclinical studies, it demonstrated potent glucose-lowering effects and improved insulin sensitivity .

Future Directions and Research Opportunities

The ongoing research into the pharmacological properties of this compound suggests several avenues for future exploration:

- Optimization of Efficacy: Further studies could focus on modifying the chemical structure to enhance potency and selectivity towards GPR40.

- Long-term Safety Studies: Investigating the long-term safety profile of this compound in various populations will be crucial before clinical application.

- Exploration of Other Therapeutic Uses: Beyond diabetes management, exploring its potential applications in other metabolic disorders or conditions influenced by insulin signaling could provide valuable insights.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyethyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine-4-Carboxamide Derivatives

Key Observations:

The hydroxypyridinylmethyl group () introduces hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability compared to sulfonyl groups .

Amide Substituents :

- The user’s compound’s hydroxyethyl-thiophene group balances hydrophilicity (hydroxyl) and lipophilicity (thiophene), favoring CNS penetration. In contrast, bulky tert-butylphenyl () or biphenyl () groups may limit solubility but improve target selectivity .

Thiophene’s electron-rich nature (user’s compound) could facilitate interactions with aromatic residues in binding pockets .

Hypothetical Pharmacokinetic and Activity Profiles

While direct pharmacological data are unavailable, inferences can be drawn from structural analogs:

- Solubility : The hydroxyethyl group in the user’s compound likely enhances aqueous solubility compared to tert-butyl () or biphenyl () substituents.

- logP : Calculated logP values (estimated using fragment-based methods):

- Metabolic Stability : Methylsulfonyl groups are generally resistant to oxidative metabolism, suggesting superior stability compared to hydroxypyridine (), which may undergo glucuronidation .

Research Findings from Analogous Compounds

- Compound : Tosyl-substituted derivatives have shown activity as kinase inhibitors, with tert-butyl groups enhancing hydrophobic pocket binding .

- Compound : Biphenyl-hydroxypyridine analogs demonstrate serotonin receptor modulation, attributed to biphenyl’s planar geometry and pyridine’s H-bonding .

- User’s Compound : The thiophene moiety may mimic phenyl groups in receptor binding while offering improved solubility. Hydroxyethyl could reduce toxicity by facilitating renal excretion.

Biological Activity

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of 308.4 g/mol. The structure features a piperidine ring, a hydroxyl group, and a methylsulfonyl moiety, which are critical for its biological activity.

This compound primarily acts as an NMDA receptor antagonist . NMDA receptors are critical in synaptic plasticity and memory function, making them targets for neuroprotective therapies. The compound's ability to inhibit NMDA receptor activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and conditions involving excitotoxicity.

Anticonvulsant Effects

Research indicates that NMDA antagonists can serve as anticonvulsants. For instance, compounds similar to this compound have shown protective effects against NMDA-induced lethality in animal models, demonstrating their potential in epilepsy treatment .

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity. The presence of the piperidine ring is associated with various biological actions, including antibacterial effects. Compounds with similar structures have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating that this compound may also possess similar properties .

Case Studies

- Neuroprotective Effects : In a study involving NMDA receptor antagonists, compounds structurally related to the target compound were evaluated for their ability to prevent neuronal damage during ischemic events. Results showed significant neuroprotection at specific dosages, suggesting a promising avenue for further research .

- Antimicrobial Activity : A series of piperidine derivatives were synthesized and tested for antibacterial properties. The results indicated that certain derivatives exhibited potent activity against common bacterial pathogens, highlighting the potential of this compound in developing new antimicrobial agents .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | NMDA Antagonist | 95 | |

| Compound B | Antibacterial | 12 | |

| Compound C | Neuroprotective | 40 |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2S2 |

| Molecular Weight | 308.4 g/mol |

| Solubility | Not specified |

| Melting Point | Not available |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Formation of the piperidine-4-carboxamide core via condensation of piperidine derivatives with activated carbonyl intermediates (e.g., using carbodiimide coupling agents).

- Step 2 : Introduction of the methylsulfonyl group through sulfonylation under anhydrous conditions (e.g., using methanesulfonyl chloride in dichloromethane with a base like triethylamine).

- Step 3 : Functionalization of the thiophene moiety via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl-thiophene linkage).

- Key Considerations : Protect hydroxyl and amine groups during reactive steps to prevent side reactions. Purification often requires column chromatography or recrystallization.

- Characterization : Confirm structural integrity using NMR (¹H/¹³C), IR (for sulfonyl and carboxamide groups), and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Assign peaks to verify the piperidine ring (δ ~2.5–3.5 ppm for N-CH₂), methylsulfonyl group (δ ~3.0 ppm for SO₂CH₃), and thiophene protons (δ ~6.5–7.5 ppm).

- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm spatial arrangement of substituents .

Q. What preliminary biological assays are used to evaluate its activity?

- Methodological Answer : Initial screening often includes:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic or colorimetric substrates. IC₅₀ values are calculated from dose-response curves.

- Cell-Based Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) or primary cells.

- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands) to determine binding affinity (Kᵢ).

- Computational Docking : Preliminary molecular modeling to predict binding modes with target proteins (e.g., using AutoDock Vina) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Systematic optimization via:

- Design of Experiments (DoE) : Screen variables (temperature, solvent polarity, catalyst loading) using factorial designs. For example, polar aprotic solvents (DMF, DMSO) may enhance sulfonylation efficiency.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) or organocatalysts for stereoselective steps.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and minimize side products.

- Scale-Up Adjustments : Maintain reaction efficiency by controlling exothermicity (e.g., slow reagent addition in cooled batches) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies through:

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).

- Orthogonal Validation : Use alternative methods (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).

- Purity Assessment : Analyze compound integrity via HPLC (>95% purity) to rule out degradation products.

- Meta-Analysis : Compare data across published studies to identify confounding variables (e.g., buffer pH, ionic strength) .

Q. What structure-activity relationship (SAR) strategies are applicable to enhance target selectivity?

- Methodological Answer :

- Core Modifications : Vary substituents on the piperidine ring (e.g., replacing methylsulfonyl with acetyl) to alter hydrophobicity.

- Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on receptor binding.

- Side Chain Optimization : Replace the hydroxyethyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target interactions.

- In Silico SAR : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Q. What methodologies assess metabolic stability in preclinical development?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

- CYP450 Inhibition Screening : Evaluate inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorescent probes.

- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can computational modeling predict off-target interactions?

- Methodological Answer :

- Proteome-Wide Docking : Screen against structural databases (e.g., PDB) to identify potential off-targets with complementary binding pockets.

- Pharmacophore Mapping : Align compound features (H-bond acceptors, aromatic rings) with known ligand pharmacophores of unrelated targets.

- Machine Learning : Train models on bioactivity datasets (e.g., ChEMBL) to predict polypharmacology risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.